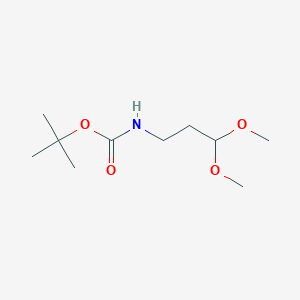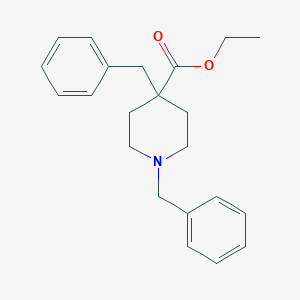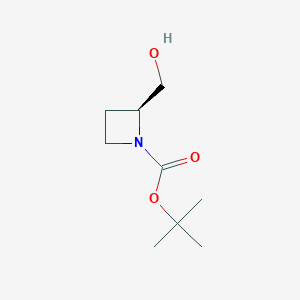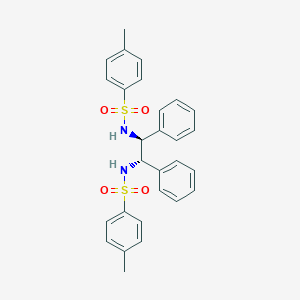![molecular formula C9H10N2S B070054 (R)-1-(benzo[d]thiazol-2-yl)ethanamine CAS No. 177407-16-8](/img/structure/B70054.png)
(R)-1-(benzo[d]thiazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(benzo[d]thiazol-2-yl)ethanamine, also known as BTA or benzothiazole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. BTA has a benzene ring fused with a thiazole ring, containing a primary amine group at the ethyl chain. This compound has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development.
Wirkmechanismus
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action varies depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis by activating caspase-3 and -9, downregulating Bcl-2, and upregulating Bax. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit cell proliferation by inducing G1 cell cycle arrest and downregulating cyclin D1 and CDK4/6. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to inhibit viral replication by inhibiting viral protease and RNA polymerase. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemische Und Physiologische Effekte
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's biochemical and physiological effects vary depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to decrease tumor growth and metastasis in animal models. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to reduce tumor angiogenesis by downregulating VEGF and MMP-9. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to reduce viral load and improve liver function in hepatitis C virus-infected patients. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to inhibit biofilm formation and increase bacterial membrane permeability.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1-(benzo[d]thiazol-2-yl)ethanamine's advantages for lab experiments include its diverse biological activities, low toxicity, and easy synthesis. However, (R)-1-(benzo[d]thiazol-2-yl)ethanamine's limitations include its poor solubility in water and instability in acidic conditions.
Zukünftige Richtungen
For (R)-1-(benzo[d]thiazol-2-yl)ethanamine research include optimizing its synthesis, improving its solubility and stability, and exploring its potential as a drug candidate for various diseases. Additionally, further studies are needed to elucidate (R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action and to investigate its potential as a combination therapy with other drugs.
Synthesemethoden
(R)-1-(benzo[d]thiazol-2-yl)ethanamine can be synthesized through various methods, including the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization and reduction. Another method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and hydrolysis. The synthesis of (R)-1-(benzo[d]thiazol-2-yl)ethanamine can be optimized by adjusting reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
(R)-1-(benzo[d]thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit viral replication in HIV and hepatitis C virus, making it a potential antiviral agent. Additionally, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
177407-16-8 |
|---|---|
Produktname |
(R)-1-(benzo[d]thiazol-2-yl)ethanamine |
Molekularformel |
C9H10N2S |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
(1R)-1-(1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
LXVJOKQWUUSEEO-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=CC=CC=C2S1)N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
Synonyme |
2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)


![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)



